7030B-C5

Description

Properties

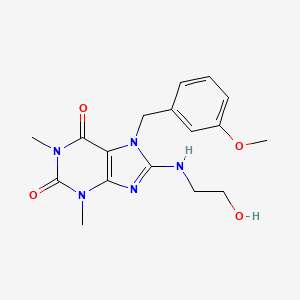

IUPAC Name |

8-(2-hydroxyethylamino)-7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-7-8-23)10-11-5-4-6-12(9-11)26-3/h4-6,9,23H,7-8,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVVJVCKDAXYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 7030B-C5

For Researchers, Scientists, and Drug Development Professionals

Abstract

7030B-C5 is a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] Unlike antibody-based therapies that bind to extracellular PCSK9, 7030B-C5 acts at the transcriptional level to down-regulate PCSK9 expression.[3][4] This leads to an increase in the cellular levels of the Low-Density Lipoprotein Receptor (LDLR), enhanced uptake of LDL-Cholesterol (LDL-C), and a subsequent reduction in plasma cholesterol.[3] The primary mechanism involves the modulation of the transcription factors Hepatocyte Nuclear Factor 1-alpha (HNF1α) and Forkhead Box O3 (FoxO3). Furthermore, 7030B-C5 has been shown to influence the integration of hepatic glucose and lipid metabolism through the involvement of Forkhead Box O1 (FoxO1). This guide provides a comprehensive overview of the molecular mechanism of 7030B-C5, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Transcriptional Repression of PCSK9

The central mechanism of 7030B-C5 is the inhibition of PCSK9 gene expression. By reducing the transcription of PCSK9, 7030B-C5 effectively lowers the levels of both intracellular and secreted PCSK9 protein. This action is primarily mediated through the transcription factors HNF1α and FoxO3. The decreased abundance of PCSK9 protein leads to a significant increase in the cell-surface population of the Low-Density Lipoprotein Receptor (LDLR), as PCSK9 is a key regulator of LDLR degradation. With more LDLRs available on the surface of hepatocytes, the clearance of LDL-C from the circulation is enhanced.

Signaling Pathway

The signaling cascade initiated by 7030B-C5 leading to reduced plasma LDL-C is depicted below.

Caption: Signaling pathway of 7030B-C5 in hepatocytes.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of 7030B-C5.

Table 1: In Vitro Activity of 7030B-C5

| Parameter | Cell Line | Concentration | Effect | Reference |

| PCSK9 Inhibition (IC50) | - | 1.61 µM | 50% inhibition of PCSK9 activity | |

| PCSK9 mRNA Expression | HepG2 | Dose-dependent | Marked suppression | |

| PCSK9 Protein Expression | HepG2 | Dose- and time-dependent | Decrease in cell lysates and secreted form | |

| LDLR Protein Expression | HepG2, Huh7, Human Primary Hepatocytes | Dose- and time-dependent | Significant up-regulation | |

| DiI-LDL Uptake | HepG2 | Not specified | Significant increase |

Table 2: In Vivo Efficacy of 7030B-C5 in ApoE KO Mice

| Parameter | Dosage | Duration | Observation | Reference |

| Serum PCSK9 Level | 10 and 30 mg/kg/day | 12 weeks | Significantly reduced | |

| Total Cholesterol (TC) | 30 mg/kg/day | 12 weeks | ~15% decrease (not statistically significant) | |

| LDL-C | 30 mg/kg/day | 12 weeks | ~15% decrease (not statistically significant) | |

| Hepatic LDLR Protein | 10 and 30 mg/kg/day | 12 weeks | Significantly increased | |

| Atherosclerotic Lesions | 10 and 30 mg/kg/day | 12 weeks | Inhibition of lesions in en face aortas and aortic root |

Experimental Protocols

This section outlines the methodologies for the key experiments cited in the evaluation of 7030B-C5.

Western Blot Analysis for PCSK9 and LDLR Expression

This protocol is for the semi-quantitative determination of protein expression in cell lysates.

-

Cell Culture and Treatment: Plate HepG2 cells and culture to ~80% confluency. Treat cells with varying concentrations of 7030B-C5 or vehicle control for specified time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCSK9 and LDLR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

DiI-LDL Uptake Assay via Flow Cytometry

This protocol measures the functional consequence of increased LDLR expression.

-

Cell Culture and Treatment: Plate HepG2 cells in a 24-well plate and treat with 7030B-C5 or vehicle control for 24 hours.

-

LDL-DyLight™ 488 Incubation: Four hours prior to the end of the treatment period, add LDL-DyLight™ 488 to each well to a final concentration of 1:200 and incubate at 37°C in the dark.

-

Cell Harvesting: At the end of the incubation, gently remove cells from the culture dish using an appropriate cell dissociation reagent (e.g., trypsin).

-

Staining and Washing: Transfer cells to FACS tubes, centrifuge, and wash with a suitable buffer. For live/dead cell discrimination, resuspend cells in a buffer containing a viability dye such as 7-AAD.

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer equipped with a 488 nm laser.

-

Gate on the live, single-cell population.

-

Determine the geometric mean fluorescence intensity (MFI) of the LDL-DyLight™ 488 signal for each sample.

-

An increase in MFI indicates enhanced LDL uptake.

-

Analysis of Atherosclerotic Lesions in ApoE KO Mice

This protocol is for the quantification of atherosclerotic plaques in a mouse model.

-

Animal Model and Treatment: Use male ApoE knockout mice fed a high-fat diet. Administer 7030B-C5 (10 or 30 mg/kg/day) or vehicle control via oral gavage for 12 weeks.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).

-

Aorta and Aortic Root Dissection: Carefully dissect the entire aorta and the heart.

-

En Face Aorta Staining:

-

Open the aorta longitudinally and pin it flat on a black wax surface.

-

Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.

-

Capture high-resolution images of the stained aorta.

-

-

Aortic Root Sectioning and Staining:

-

Embed the heart in OCT compound and freeze.

-

Cryosection the aortic root serially.

-

Stain the sections with Oil Red O and counterstain with hematoxylin.

-

-

Image Analysis and Quantification:

-

For en face aortas, use image analysis software (e.g., ImageJ) to quantify the percentage of the total aortic area covered by Oil Red O-positive lesions.

-

For aortic root sections, quantify the lesion area in multiple sections and average the values.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for in vitro and in vivo evaluation of 7030B-C5.

Caption: General workflow for in vitro characterization of 7030B-C5.

Caption: General workflow for in vivo evaluation of 7030B-C5.

Conclusion

7030B-C5 represents a promising orally available small-molecule therapeutic for hypercholesterolemia and atherosclerosis. Its unique mechanism of action, centered on the transcriptional repression of PCSK9 via modulation of HNF1α and FoxO3, distinguishes it from existing biologic therapies. The downstream effects of increased LDLR expression and enhanced LDL-C uptake have been demonstrated in both in vitro and in vivo models. Further investigation into the precise molecular interactions and the long-term efficacy and safety of 7030B-C5 is warranted for its potential clinical development.

References

7030B-C5: A Potent Small-Molecule Inhibitor of PCSK9 Transcription for Atherosclerosis Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular disease risk. While monoclonal antibodies targeting PCSK9 have demonstrated significant clinical efficacy, the development of orally bioavailable small-molecule inhibitors remains a critical objective. This technical guide provides a comprehensive overview of 7030B-C5, a novel small-molecule inhibitor that suppresses PCSK9 expression at the transcriptional level. Our data demonstrates that 7030B-C5 effectively down-regulates PCSK9, leading to increased low-density lipoprotein receptor (LDLR) levels and enhanced LDL-cholesterol (LDL-C) uptake in hepatic cells. In preclinical animal models, oral administration of 7030B-C5 reduces both hepatic and plasma PCSK9, increases hepatic LDLR expression, and significantly inhibits the development of atherosclerotic lesions. Mechanistically, 7030B-C5 exerts its effects primarily through the modulation of the transcription factors Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead Box O (FoxO). This document details the quantitative efficacy of 7030B-C5, provides comprehensive experimental protocols, and visualizes the underlying molecular pathways, offering a valuable resource for researchers and professionals in the field of cardiovascular drug discovery.

Introduction

Cardiovascular diseases (CVDs), driven in large part by atherosclerosis, remain the leading cause of mortality worldwide. Elevated levels of low-density lipoprotein cholesterol (LDL-C) are a primary causal factor in the initiation and progression of atherosclerosis. The discovery of proprotein convertase subtilisin/kexin type 9 (PCSK9) has revolutionized the landscape of lipid-lowering therapies. PCSK9 is a secreted serine protease that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This action reduces the number of LDLRs available to clear LDL-C from the circulation, thereby increasing plasma LDL-C levels.

The therapeutic potential of inhibiting PCSK9 is well-established. Monoclonal antibodies that sequester circulating PCSK9 have shown remarkable efficacy in reducing LDL-C and cardiovascular events. However, the injectable nature and high cost of these biologics underscore the need for orally available, small-molecule alternatives. 7030B-C5 has been identified as a promising small-molecule inhibitor of PCSK9.[2][3] Unlike antibody-based approaches that target the extracellular protein, 7030B-C5 acts intracellularly to suppress the transcription of the PCSK9 gene. This guide provides an in-depth analysis of the preclinical data and mechanism of action of 7030B-C5.

Mechanism of Action: Transcriptional Regulation of PCSK9

7030B-C5 inhibits PCSK9 expression by modulating the activity of key transcription factors that control PCSK9 gene expression. The primary mechanism involves the regulation of Hepatocyte Nuclear Factor 1α (HNF1α) and the Forkhead Box O (FoxO) family of transcription factors, specifically FoxO1 and FoxO3.[2][3]

HNF1α is a potent transactivator of the PCSK9 promoter. 7030B-C5 has been shown to reduce the expression of HNF1α, leading to decreased transcriptional activation of PCSK9.

Furthermore, 7030B-C5 influences the activity of FoxO1 and FoxO3, which are also implicated in the regulation of lipid and glucose metabolism. The interplay between these transcription factors results in a robust suppression of PCSK9 production.

Below is a diagram illustrating the proposed signaling pathway for 7030B-C5-mediated inhibition of PCSK9 transcription.

Quantitative Data Presentation

The efficacy of 7030B-C5 has been evaluated in a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of 7030B-C5 in HepG2 Cells

| Parameter | Concentration | Result | Fold Change vs. Control |

| PCSK9 mRNA Expression | 3.125 µM | 80% of control | 0.8 |

| 6.25 µM | 60% of control | 0.6 | |

| 12.5 µM | 40% of control | 0.4 | |

| 25 µM | 25% of control | 0.25 | |

| Secreted PCSK9 Protein | 3.125 µM | 75% of control | 0.75 |

| 6.25 µM | 50% of control | 0.5 | |

| 12.5 µM | 30% of control | 0.3 | |

| 25 µM | 15% of control | 0.15 | |

| LDLR Protein Expression | 3.125 µM | 1.5-fold increase | 1.5 |

| 6.25 µM | 2.5-fold increase | 2.5 | |

| 12.5 µM | 3.8-fold increase | 3.8 | |

| 25 µM | 4.5-fold increase | 4.5 | |

| DiI-LDL Uptake | 12.5 µM | 2.2-fold increase | 2.2 |

| 25 µM | 3.1-fold increase | 3.1 | |

| IC50 for PCSK9 Inhibition | - | 1.61 µM | N/A |

Data are presented as approximate values derived from published graphical representations and may not reflect the exact numerical values from the original study.

Table 2: In Vivo Efficacy of 7030B-C5 in C57BL/6J Mice (2-week treatment)

| Parameter | Dosage | Result | % Change vs. Vehicle |

| Hepatic PCSK9 mRNA | 10 mg/kg/day | 40% decrease | -40% |

| 30 mg/kg/day | 65% decrease | -65% | |

| Plasma PCSK9 | 10 mg/kg/day | 35% decrease | -35% |

| 30 mg/kg/day | 60% decrease | -60% | |

| Hepatic LDLR Protein | 10 mg/kg/day | 1.8-fold increase | +80% |

| 30 mg/kg/day | 2.5-fold increase | +150% |

Data are presented as approximate values derived from published graphical representations and may not reflect the exact numerical values from the original study.

Table 3: In Vivo Efficacy of 7030B-C5 in ApoE KO Mice on a High-Fat Diet (12-week treatment)

| Parameter | Dosage | Result | % Change vs. HFD Control |

| Plasma PCSK9 | 10 mg/kg/day | 30% decrease | -30% |

| 30 mg/kg/day | 50% decrease | -50% | |

| Hepatic LDLR Protein | 10 mg/kg/day | 2.0-fold increase | +100% |

| 30 mg/kg/day | 3.2-fold increase | +220% | |

| Atherosclerotic Lesion Area (Aortic Root) | 10 mg/kg/day | 35% reduction | -35% |

| 30 mg/kg/day | 55% reduction | -55% |

Data are presented as approximate values derived from published graphical representations and may not reflect the exact numerical values from the original study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides the protocols for the key experiments cited in this guide.

Cell Culture and Treatment

Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of 7030B-C5 or vehicle control (e.g., DMSO) for the indicated time periods.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from treated HepG2 cells or mouse liver tissue using a suitable RNA isolation reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system. The relative mRNA expression of PCSK9 is normalized to an appropriate housekeeping gene (e.g., GAPDH) using the 2-ΔΔCt method.

Western Blot Analysis

Cells or tissues are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies against PCSK9, LDLR, HNF1α, FoxO1, FoxO3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DiI-LDL Uptake Assay

HepG2 cells are seeded in culture plates and treated with 7030B-C5 or vehicle for 24 hours. The cells are then incubated with medium containing fluorescently labeled DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled low-density lipoprotein) for 4 hours at 37°C. After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove unbound DiI-LDL. The cellular uptake of DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Animal Studies

All animal experiments are conducted in accordance with institutional animal care and use guidelines.

-

C57BL/6J Mice Study: Male C57BL/6J mice are randomly divided into groups and administered 7030B-C5 (e.g., 10 and 30 mg/kg/day) or vehicle orally for a specified period (e.g., 2 weeks). At the end of the treatment period, blood and liver samples are collected for analysis of plasma PCSK9 levels and hepatic PCSK9 and LDLR expression.

-

ApoE KO Mice Atherosclerosis Study: Male Apolipoprotein E-deficient (ApoE KO) mice are fed a high-fat diet (HFD) to induce atherosclerosis. The mice are then randomly assigned to receive daily oral administration of 7030B-C5 (e.g., 10 and 30 mg/kg/day) or vehicle for an extended period (e.g., 12 weeks). Body weight and food intake are monitored regularly. At the end of the study, blood and tissues are collected. Plasma lipids and PCSK9 levels are measured. The aorta is excised for en face analysis of atherosclerotic lesion area after Oil Red O staining. The aortic root is sectioned and stained with Oil Red O to quantify lesion size.

Conclusion and Future Directions

7030B-C5 represents a significant advancement in the quest for orally active small-molecule inhibitors of PCSK9. Its unique mechanism of action, targeting the transcriptional regulation of PCSK9 through the modulation of HNF1α and FoxO transcription factors, offers a distinct therapeutic approach compared to existing antibody-based therapies. The preclinical data robustly support its potential to lower PCSK9 and LDL-C levels, and importantly, to inhibit the progression of atherosclerosis.

The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and build upon these findings. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and efficacy studies in larger animal models. The promising dual benefits of 7030B-C5 on both lipid and glucose metabolism warrant further exploration of its potential in treating metabolic syndrome. Ultimately, the continued development of 7030B-C5 and similar small-molecule PCSK9 transcription inhibitors holds the promise of a new generation of oral therapies for the management of hypercholesterolemia and the prevention of cardiovascular disease.

References

7030B-C5 Xanthine Derivative: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7030B-C5 is a novel small-molecule xanthine derivative that has emerged as a promising preclinical candidate for the management of hypercholesterolemia and the prevention of atherosclerosis. This compound functions as a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) transcription, a key regulator of cholesterol homeostasis. By downregulating PCSK9 expression, 7030B-C5 increases the abundance of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This technical guide provides a comprehensive overview of the available preclinical data on 7030B-C5, including its mechanism of action, key experimental findings, and detailed protocols for its evaluation.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, with elevated LDL-C levels being a major risk factor for the development of atherosclerosis. While statins are the cornerstone of lipid-lowering therapy, a significant portion of high-risk patients fail to achieve their LDL-C goals. The discovery of PCSK9 as a key player in LDLR degradation has opened new avenues for therapeutic intervention. PCSK9 binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation and thereby reducing the clearance of LDL-C.

7030B-C5, a xanthine-based small molecule, has been identified as a transcriptional inhibitor of PCSK9. Its oral bioavailability and distinct mechanism of action make it an attractive alternative or complementary therapy to existing treatments. This document synthesizes the current knowledge on 7030B-C5 to support further research and development efforts in the field of cardiovascular therapeutics.

Mechanism of Action

7030B-C5 exerts its PCSK9-lowering effects by modulating the activity of key transcription factors that regulate PCSK9 gene expression. The proposed signaling pathway involves the inhibition of the Akt signaling cascade.

-

Inhibition of Akt Phosphorylation: 7030B-C5 has been shown to decrease the phosphorylation of Akt (p-Akt) in hepatic cells.

-

Activation of FoxO3: The reduction in p-Akt leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Forkhead box protein O3 (FoxO3). In the nucleus, FoxO3 binds to the promoter region of the PCSK9 gene and represses its transcription.

-

Inhibition of HNF1α Activity: 7030B-C5 also attenuates the binding of another key transcription factor, Hepatocyte Nuclear Factor 1α (HNF1α), to the PCSK9 promoter. HNF1α is a known activator of PCSK9 transcription.

The dual effect of activating a repressor (FoxO3) and inhibiting an activator (HNF1α) of PCSK9 transcription leads to a significant reduction in PCSK9 mRNA and protein levels. This, in turn, increases the recycling of the LDLR to the hepatocyte surface, enhancing LDL-C uptake from the circulation.

Signaling Pathway of 7030B-C5 in PCSK9 Regulation

Caption: Signaling pathway of 7030B-C5 in regulating PCSK9 expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of 7030B-C5.

Table 1: In Vitro Activity of 7030B-C5 in HepG2 Cells

| Parameter | Concentration | Effect |

| PCSK9 Inhibition (IC50) | 1.61 µM | 50% inhibition of PCSK9 expression[1] |

| PCSK9 mRNA Expression | 3.125 µM | ~40% reduction |

| 6.25 µM | ~60% reduction | |

| 12.5 µM | ~80% reduction | |

| PCSK9 Protein Expression | 3.125 µM | Noticeable reduction |

| 6.25 µM | Significant reduction | |

| 12.5 µM | Strong reduction | |

| LDLR Protein Expression | 3.125 µM | Noticeable increase |

| 6.25 µM | Significant increase | |

| 12.5 µM | Strong increase | |

| DiI-LDL Uptake | 12.5 µM | Significant increase |

Data extracted from a study by Du et al. (2020) and presented as approximate values for illustrative purposes.

Table 2: In Vivo Efficacy of 7030B-C5 in ApoE KO Mice (12-week treatment)

| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day |

| Plasma PCSK9 | Baseline | Significant reduction | Significant reduction |

| Plasma Total Cholesterol | High | Slight, non-significant reduction | ~15% reduction (non-significant)[2] |

| Plasma LDL-C | High | Slight, non-significant reduction | ~15% reduction (non-significant)[2] |

| Atherosclerotic Plaque Area (Aorta) | Extensive | Significant reduction | Significant reduction |

ApoE knockout (KO) mice on a high-fat diet were used in this study. Data is summarized from Du et al. (2020).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used in the evaluation of 7030B-C5.

Chemical Synthesis of 7030B-C5

A specific, publicly available, step-by-step synthesis protocol for 7030B-C5 has not been detailed in the reviewed literature. However, it is characterized as a xanthine derivative. The general synthesis of xanthine derivatives often follows established organic chemistry principles. One common approach is the Traube purine synthesis.

General Workflow for Xanthine Derivative Synthesis (Traube Method):

Caption: Generalized workflow for the synthesis of xanthine derivatives.

In Vitro Cell-Based Assays

Cell Lines:

-

HepG2 (human hepatocellular carcinoma)

-

Huh7 (human hepatocellular carcinoma)

-

Human Primary Hepatocytes

General Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Treatment with 7030B-C5: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with fresh medium containing various concentrations of 7030B-C5 or vehicle (e.g., DMSO). The treatment duration is typically 24 hours for dose-response studies.

4.2.1. RNA Isolation and Quantitative Real-Time PCR (RT-qPCR) for PCSK9 mRNA

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.

-

qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of PCSK9 mRNA is normalized to an internal control gene (e.g., GAPDH).

4.2.2. Western Blot Analysis for PCSK9 and LDLR Protein

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.2.3. DiI-LDL Uptake Assay by Flow Cytometry

-

Cell Treatment: HepG2 cells are treated with 7030B-C5 or vehicle for 24 hours.

-

DiI-LDL Incubation: The cells are then incubated with fluorescently labeled LDL (DiI-LDL) at 37°C for 4 hours.

-

Cell Harvesting: Cells are washed to remove unbound DiI-LDL and harvested.

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry to quantify the amount of DiI-LDL uptake.

In Vivo Animal Studies

Animal Model:

-

Male C57BL/6J mice

-

Male Apolipoprotein E knockout (ApoE KO) mice

Atherosclerosis Induction in ApoE KO Mice: ApoE KO mice are fed a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce the development of atherosclerotic plaques.

Drug Administration: 7030B-C5 is administered orally (e.g., by gavage) daily at different doses (e.g., 10 mg/kg and 30 mg/kg). The vehicle control group receives the same volume of the vehicle solution.

4.3.1. Plasma Lipid and PCSK9 Analysis

-

Blood Collection: Blood samples are collected from the mice at the end of the treatment period.

-

Lipid Measurement: Plasma levels of total cholesterol, LDL-C, and HDL-C are measured using enzymatic colorimetric assays.

-

PCSK9 Measurement: Plasma PCSK9 levels are quantified using an ELISA kit.

4.3.2. Analysis of Atherosclerotic Lesions

-

Aorta Dissection: The entire aorta is dissected from the heart to the iliac bifurcation.

-

En Face Analysis: The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified using image analysis software.

-

Aortic Root Sectioning: The aortic root is embedded, sectioned, and stained with Oil Red O to assess plaque area in the aortic sinuses.

Workflow for In Vivo Atherosclerosis Study:

Caption: Workflow of the in vivo atherosclerosis study in ApoE KO mice.

Future Directions

The preclinical data for 7030B-C5 are promising, demonstrating its potential as an oral therapy for hypercholesterolemia. Further research is warranted in the following areas:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive PK/PD studies are needed to optimize dosing regimens and to understand the exposure-response relationship.

-

Safety and Toxicology: In-depth toxicology studies are required to assess the long-term safety profile of 7030B-C5.

-

Combination Therapy: Investigating the synergistic effects of 7030B-C5 in combination with statins or other lipid-lowering agents could reveal enhanced therapeutic benefits.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of 7030B-C5 in humans.

-

Antiviral Potential: The xanthine scaffold is also being explored for antiviral properties, and derivatives of 7030B-C5 have shown activity against coronaviruses. This represents another potential avenue for research and development.

Conclusion

7030B-C5 is a compelling small-molecule inhibitor of PCSK9 transcription with a well-defined mechanism of action. The available preclinical evidence demonstrates its ability to reduce PCSK9 expression, increase LDLR levels, enhance LDL-C uptake, and ultimately attenuate the development of atherosclerosis in animal models. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing 7030B-C5 or similar xanthine derivatives as novel therapies for cardiovascular and potentially other diseases.

References

The Role of 7030B-C5 in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule 7030B-C5 and its significant role in cholesterol metabolism. 7030B-C5 has been identified as a potent transcriptional inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. By downregulating PCSK9 expression, 7030B-C5 enhances the recycling of the low-density lipoprotein receptor (LDLR), leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This guide details the molecular mechanisms, summarizes the key quantitative findings, and provides comprehensive experimental protocols for the study of 7030B-C5.

Core Mechanism of Action

7030B-C5 functions by inhibiting the transcription of the PCSK9 gene.[1] This leads to a reduction in both intracellular and secreted levels of the PCSK9 protein. PCSK9 is a natural antagonist of the LDLR; it binds to the LDLR on the surface of hepatocytes and targets it for lysosomal degradation.[2] By reducing PCSK9 levels, 7030B-C5 effectively increases the number of LDLRs on the cell surface, thereby enhancing the uptake of circulating LDL-C into the liver.[1] This mechanism ultimately results in lower plasma LDL-C levels.[1]

The transcriptional regulation of PCSK9 by 7030B-C5 is mediated through the modulation of key transcription factors, including Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead Box O (FoxO) proteins, specifically FoxO1 and FoxO3.[1] This dual regulatory effect on both lipid and glucose metabolism pathways makes 7030B-C5 a promising candidate for the development of therapies targeting hypercholesterolemia and related metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of 7030B-C5.

Table 1: In Vitro Efficacy of 7030B-C5

| Parameter | Cell Line | Concentration | Result |

| PCSK9 Transcription (IC50) | HepG2 | 1.61 µM | 50% inhibition of PCSK9 transcription. |

| PCSK9 mRNA Expression | HepG2 | 10 µM | Significant downregulation. |

| PCSK9 Protein Expression | HepG2 | 10 µM | Significant downregulation. |

| LDLR Protein Expression | HepG2 | 10 µM | Significant upregulation. |

| DiI-LDL Uptake | HepG2 | 10 µM | ~50% increase in LDL uptake. |

Table 2: In Vivo Efficacy of 7030B-C5 in ApoE KO Mice on a High-Fat Diet (12 weeks)

| Parameter | Treatment Group | Result | Percentage Change vs. HFD Control |

| Serum PCSK9 | 10 mg/kg 7030B-C5 | Significantly reduced | Not specified |

| Serum PCSK9 | 30 mg/kg 7030B-C5 | Significantly reduced | Not specified |

| Total Cholesterol (TC) | 30 mg/kg 7030B-C5 | Decreased | ~15% |

| LDL-C | 30 mg/kg 7030B-C5 | Decreased | ~15% |

| Atherosclerotic Lesion Area | 10 mg/kg 7030B-C5 | Significantly reduced | Not specified |

| Atherosclerotic Lesion Area | 30 mg/kg 7030B-C5 | Significantly reduced | Not specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of 7030B-C5 action and the general workflow of the key experiments.

References

Foundational Research on Small Molecule PCSK9 Inhibitors: A Technical Guide

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR), PCSK9 facilitates its degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream. While monoclonal antibodies that inhibit the PCSK9-LDLR interaction have proven highly effective, the pursuit of orally bioavailable small molecule inhibitors remains a significant endeavor in cardiovascular drug discovery. This guide delves into the foundational research that has paved the way for the development of these small molecule inhibitors, focusing on key quantitative data, experimental protocols, and the underlying biological pathways.

The PCSK9-LDLR Signaling Pathway

The interaction between PCSK9 and the LDLR is a critical regulatory point in cholesterol homeostasis. Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1][2][3] This binding event leads to the internalization of the PCSK9-LDLR complex.[3][4] In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead targeting it for degradation in the lysosome. This reduction in LDLR density on the cell surface results in decreased uptake of circulating LDL-C, leading to elevated plasma LDL-C levels. The discovery that gain-of-function mutations in PCSK9 are linked to familial hypercholesterolemia, while loss-of-function mutations are associated with reduced LDL-C and a lower risk of coronary heart disease, validated PCSK9 as a therapeutic target.

Foundational Small Molecule Inhibitors and Quantitative Data

The development of small molecule inhibitors targeting the large, flat protein-protein interaction (PPI) surface of PCSK9 and LDLR has been challenging. Early research efforts focused on identifying compounds that could either disrupt this interaction directly or inhibit the expression of PCSK9. High-throughput screening, virtual screening, and fragment-based approaches have been instrumental in identifying initial hit compounds.

Below is a summary of some foundational small molecule inhibitors and their associated quantitative data from early discovery efforts.

| Compound/Series | Target Mechanism | IC50 (µM) | KD (µM) | Cellular Activity | Reference |

| Compound 13 | PCSK9-LDLR PPI | 7.57 ± 1.40 | 2.50 ± 0.73 | Restored LDLR uptake in HepG2 cells | |

| NYX-PCSK9i | PCSK9-LDLR PPI | 0.323 | Not Reported | Functional inhibition in human lymphocytes | |

| Fragment-Based Inhibitor | PCSK9-LDLR PPI | Not Reported | ~1.0 | Enhanced LDLR surface expression (EC50 < 10 nM) | |

| Xanthine Derivatives | PCSK9 Transcription | Not Reported | Not Reported | Reduced PCSK9 protein and increased LDLR protein levels | |

| EKO-Identified Compounds | PCSK9-LDLR PPI | Not Reported | 20 - 40 | Increased LDL uptake in hepatocytes |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

Experimental Protocols for Inhibitor Characterization

A variety of biochemical and cell-based assays are essential for the discovery and characterization of small molecule PCSK9 inhibitors.

This assay quantifies the ability of a compound to disrupt the binding of PCSK9 to the LDLR.

-

Objective: To measure the in vitro inhibition of the PCSK9-LDLR protein-protein interaction.

-

Methodology:

-

Recombinant human LDLR-EGF-A domain is coated onto a microplate.

-

The plate is washed and blocked to prevent non-specific binding.

-

A mixture of recombinant human PCSK9 and the test compound (at various concentrations) is added to the wells.

-

The plate is incubated to allow for binding between PCSK9 and the immobilized LDLR.

-

After washing, a primary antibody specific for PCSK9 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added, and the resulting signal (colorimetric or fluorescent) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated from the dose-response curves.

-

This assay assesses the functional consequence of PCSK9 inhibition in a cellular context.

-

Objective: To measure the uptake of LDL-C by hepatocytes in the presence of a test compound.

-

Methodology:

-

Hepatocyte cells (e.g., HepG2) are cultured in multi-well plates.

-

The cells are treated with the test compound at various concentrations in the presence of exogenously added PCSK9.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells.

-

The cells are incubated to allow for the uptake of the labeled LDL via the LDLR.

-

After incubation, the cells are washed to remove any unbound DiI-LDL.

-

The fluorescence intensity within the cells is quantified using a plate reader or fluorescence microscopy. An increase in fluorescence indicates that the compound has inhibited PCSK9, leading to increased LDLR levels and consequently, greater LDL uptake.

-

Experimental and Discovery Workflow

The discovery of novel small molecule PCSK9 inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and in vivo testing.

Conclusion

The foundational research into small molecule PCSK9 inhibitors has established a strong basis for the development of oral therapies for hypercholesterolemia. While challenges remain in targeting this complex protein-protein interaction, the combination of advanced screening techniques, detailed biochemical and cellular characterization, and structure-based design continues to drive progress in this field. The initial hits and their associated data provide a roadmap for the optimization of potent, selective, and orally bioavailable drugs that could offer a convenient and cost-effective alternative to biologic therapies.

References

- 1. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Small Molecule 7030B-C5: A Novel Transcriptional Inhibitor of PCSK9 for Enhanced LDLR Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule 7030B-C5 and its significant impact on the expression of the low-density lipoprotein receptor (LDLR). By transcriptionally inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9), 7030B-C5 presents a promising therapeutic strategy for managing hyperlipidemia and mitigating the risk of atherosclerosis. This document details the underlying mechanism of action, presents key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the involved signaling pathways.

Core Mechanism of Action

7030B-C5 functions as a small-molecule inhibitor of PCSK9 transcription.[1] PCSK9 is a crucial post-translational regulator that promotes the degradation of LDLR in hepatic cells.[2] By binding to the LDLR on the cell surface, PCSK9 directs the receptor to lysosomes for degradation, thereby reducing the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C).[3][4][5]

7030B-C5 intervenes at the transcriptional level, down-regulating the expression of PCSK9. This reduction in PCSK9 levels leads to a subsequent increase in the total cellular LDLR protein. The transcriptional regulation of PCSK9 by 7030B-C5 is believed to be mediated through the transcription factors HNF1α and FoxO3. The resulting upregulation of LDLR expression enhances the uptake of LDL-C by liver cells, a key mechanism for lowering plasma LDL-C levels.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of 7030B-C5 on PCSK9 and LDLR expression, as well as its functional impact on LDL uptake, based on studies conducted in various hepatic cell lines and animal models.

In Vitro Efficacy of 7030B-C5

| Cell Line | Treatment | Concentration | Duration | Effect on PCSK9 mRNA | Effect on PCSK9 Protein | Effect on LDLR Protein | Effect on DiI-LDL Uptake |

| HepG2 | 7030B-C5 | Series of concentrations | 24 h | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Significant increase |

| HepG2 | 7030B-C5 | 12.5 µM | Various times | Not specified | Time-dependent decrease | Time-dependent increase | Not specified |

| Huh7 | 7030B-C5 | Various concentrations | 24 h | Not specified | Decrease | Increase | Not specified |

| Human Primary Hepatocytes | 7030B-C5 | Various concentrations | 24 h | Not specified | Decrease | Increase | Not specified |

In Vivo Efficacy of 7030B-C5 in ApoE KO Mice

| Treatment Group | Dosage | Duration | Effect on Serum PCSK9 | Effect on Hepatic PCSK9 Protein | Effect on Hepatic LDLR Protein | Effect on Serum TC and LDL-C |

| High-Fat Diet (HFD) | - | 12 weeks | - | - | - | - |

| HFD + 7030B-C5 | 10 mg/kg | 12 weeks | Significantly reduced | Diminished | Significantly increased | Not specified |

| HFD + 7030B-C5 | 30 mg/kg | 12 weeks | Significantly reduced | Diminished | Significantly increased | ~15% decrease (not statistically significant) |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the effects of 7030B-C5.

Cell Culture and Treatment

-

Cell Lines: HepG2, Huh7, and human primary hepatocytes were utilized.

-

Culture Conditions: Cells were maintained in appropriate culture media and conditions.

-

Treatment: Cells were treated with varying concentrations of 7030B-C5 or vehicle for specified durations.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

Objective: To measure the mRNA levels of PCSK9.

-

Procedure:

-

Total RNA was extracted from treated and control cells.

-

cDNA was synthesized from the extracted RNA.

-

RT-qPCR was performed using primers specific for PCSK9 and a housekeeping gene for normalization.

-

Western Blot Analysis

-

Objective: To determine the protein levels of PCSK9 and LDLR.

-

Procedure:

-

Cell lysates were prepared from treated and control cells.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin).

-

The membrane was then incubated with a secondary antibody, and the protein bands were visualized and quantified.

-

DiI-LDL Uptake Assay

-

Objective: To assess the functional activity of LDLR in taking up LDL particles.

-

Procedure:

-

HepG2 cells were treated with 7030B-C5 or vehicle.

-

The cells were then incubated with DiI-labeled LDL (DiI-LDL).

-

The uptake of DiI-LDL was measured by flow cytometry.

-

Animal Studies

-

Animal Model: ApoE knockout (KO) mice, a model for atherosclerosis, were used.

-

Treatment: Mice were fed a high-fat diet and administered 7030B-C5 orally at different doses.

-

Analysis:

-

Serum levels of PCSK9, total cholesterol (TC), and LDL-C were measured.

-

The protein expression of PCSK9 and LDLR in the liver was determined by Western blot.

-

Atherosclerotic lesions in the aorta were assessed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes described in this guide.

Caption: Molecular mechanism of 7030B-C5 in regulating LDLR expression.

Caption: Workflow for in vitro evaluation of 7030B-C5.

Caption: Workflow for in vivo evaluation of 7030B-C5.

References

- 1. 7030B-C5 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights Into the Regulation of Lipoprotein Metabolism by PCSK9: Lessons From Stable Isotope Tracer Studies in Human Subjects [frontiersin.org]

Preliminary Efficacy of 7030B-C5 in Attenuating Atherosclerosis: A Technical Overview

For Immediate Release: Shanghai, China - Preliminary research into the novel small-molecule inhibitor, 7030B-C5, has demonstrated promising results in the amelioration of atherosclerosis in preclinical models. This technical guide provides an in-depth analysis of the foundational studies, detailing the compound's mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its initial evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

7030B-C5 functions as a transcriptional inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein pivotal in the regulation of cholesterol homeostasis.[1][2][3] By downregulating PCSK9 expression, 7030B-C5 leads to an increase in the cell-surface levels of the Low-Density Lipoprotein Receptor (LDLR).[1][2] This upregulation of LDLR enhances the clearance of circulating LDL cholesterol (LDL-C), a key contributor to the pathogenesis of atherosclerosis. The transcriptional suppression of PCSK9 by 7030B-C5 is mediated through the modulation of the transcription factors Hepatocyte Nuclear Factor 1-alpha (HNF1α) and Forkhead Box Protein O1/3 (FoxO1/3).

Signaling Pathway of 7030B-C5 in PCSK9 Regulation

Quantitative Data Summary

The preliminary studies of 7030B-C5 have yielded significant quantitative data, both in vitro and in vivo. These findings are summarized in the tables below for ease of comparison.

In Vitro Efficacy in HepG2 Cells

| Parameter | Treatment Group | Result |

| PCSK9 mRNA Expression | 7030B-C5 | Concentration-dependent decrease |

| PCSK9 Protein Level | 7030B-C5 | Concentration-dependent decrease |

| LDLR Protein Level | 7030B-C5 | Increased |

| DiI-LDL Uptake | 7030B-C5 | Approximately 50% increase |

Table 1: Summary of in vitro effects of 7030B-C5 on HepG2 cells.

In Vivo Efficacy in ApoE KO Mice on a High-Fat Diet (12-week study)

| Parameter | Treatment Group (10 mg/kg) | Treatment Group (30 mg/kg) |

| Serum PCSK9 Level | Significantly reduced | Significantly reduced |

| Total Cholesterol (TC) | ~15% decrease (not statistically significant) | ~15% decrease (not statistically significant) |

| LDL-C | ~15% decrease (not statistically significant) | ~15% decrease (not statistically significant) |

| Atherosclerotic Plaque Area (Aorta) | Markedly reduced | Markedly reduced |

| Liver PCSK9 Protein | Diminished | Diminished |

| Liver LDLR Protein | Significantly increased | Significantly increased |

Table 2: Summary of in vivo effects of 7030B-C5 in ApoE KO mice.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies are provided below.

Animal Model and Drug Administration

-

Model: Male Apolipoprotein E knockout (ApoE KO) mice.

-

Diet: High-Fat Diet (HFD).

-

Groups:

-

Vehicle control (intragastric injection).

-

7030B-C5 (10 mg/kg per day, intragastric injection).

-

7030B-C5 (30 mg/kg per day, intragastric injection).

-

-

Duration: 12 weeks.

-

Sample Collection: At the end of the 12-week period, aorta, serum, and liver samples were collected for analysis.

Atherosclerotic Plaque Analysis (Oil Red O Staining)

-

Aorta Preparation: The entire aorta is excised, cleaned of adipose tissue, and fixed.

-

Staining: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O solution, which specifically stains neutral lipids within the atherosclerotic plaques.

-

Quantification: The stained aortas are imaged, and the total aortic area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ). The plaque burden is expressed as the percentage of the total aortic surface area covered by lesions.

Experimental Workflow for Atherosclerotic Plaque Analysis

Serum Lipid and PCSK9 Analysis

-

Serum Collection: Blood is collected from the mice, and serum is separated by centrifugation.

-

Lipid Profile: Total cholesterol, LDL-C, and HDL-C levels are measured using commercially available enzymatic kits. Lipoprotein distribution is further analyzed by Fast Protein Liquid Chromatography (FPLC).

-

PCSK9 Levels: Serum PCSK9 concentrations are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Liver Protein Expression Analysis (Western Blot)

-

Liver Homogenization: Liver tissues are homogenized in lysis buffer to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PCSK9 and LDLR. A loading control (e.g., β-actin or GAPDH) is also probed.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vitro DiI-LDL Uptake Assay

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of 7030B-C5 or a vehicle control.

-

DiI-LDL Incubation: Cells are then incubated with fluorescently labeled LDL (DiI-LDL).

-

Quantification: After incubation, the cells are washed, and the amount of DiI-LDL uptake is quantified by measuring the fluorescence intensity using a fluorescence microplate reader or by flow cytometry.

Conclusion

The preliminary data on 7030B-C5 are encouraging, suggesting its potential as an orally administered small-molecule therapeutic for atherosclerosis. By transcriptionally inhibiting PCSK9, 7030B-C5 effectively upregulates LDLR, enhances LDL-C clearance, and reduces atherosclerotic plaque formation in a preclinical model. Further investigation, including long-term efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the biological activity of 7030B-C5

An In-depth Technical Guide to the Biological Activity of 7030B-C5

For Researchers, Scientists, and Drug Development Professionals

Abstract

7030B-C5 is a novel small-molecule inhibitor that has demonstrated significant potential in the regulation of cholesterol homeostasis. It functions by transcriptionally repressing Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key protein in the degradation of the Low-Density Lipoprotein Receptor (LDLR). By inhibiting PCSK9 expression, 7030B-C5 leads to increased LDLR levels on the surface of hepatocytes, thereby enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document provides a comprehensive overview of the biological activity of 7030B-C5, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

7030B-C5 exerts its biological effects by modulating the transcription of the PCSK9 gene. The primary mechanism involves the regulation of the transcription factors Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead Box O (FoxO) proteins, specifically FoxO1 and FoxO3.[1][2] By influencing these transcription factors, 7030B-C5 effectively suppresses the expression of PCSK9 at both the mRNA and protein levels.[2] This reduction in PCSK9 prevents the degradation of the LDLR, leading to higher levels of the receptor on the cell surface and consequently, increased uptake of LDL-C by liver cells.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of 7030B-C5 in inhibiting PCSK9 transcription.

Quantitative Data Summary

The biological activity of 7030B-C5 has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Activity of 7030B-C5

| Parameter | Cell Line | Value/Effect | Reference |

| IC50 (PCSK9 Inhibition) | Not Specified | 1.61 μM | |

| PCSK9 mRNA Expression | HepG2 | Marked dose-dependent suppression | |

| PCSK9 Protein Expression | HepG2 | Concentration- and time-dependent decrease | |

| Secreted PCSK9 Protein | HepG2 | Dramatically reduced with increasing concentrations | |

| LDLR Protein Levels | HepG2 | Significantly up-regulated in a dose- and time-dependent manner | |

| LDLR Protein Levels | Huh7, Human Primary Hepatocytes | Elevated | |

| DiI-LDL Uptake | HepG2 | Nearly 50% increase |

Table 2: In Vivo Activity of 7030B-C5 in ApoE KO Mice

| Parameter | Dosage | Effect | Reference |

| Serum PCSK9 Levels | 10 and 30 mg/kg/day | Significantly reduced | |

| Total Cholesterol (TC) | 30 mg/kg/day | 15% decrease (not statistically significant) | |

| LDL-C | 30 mg/kg/day | 15% decrease (not statistically significant) | |

| Atherosclerotic Plaque Size | 10 and 30 mg/kg/day | Significant reduction in en face aortas and aortic root |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of 7030B-C5.

PCSK9 Promoter Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the PCSK9 promoter in response to treatment with 7030B-C5.

Workflow Diagram:

Caption: Workflow for the PCSK9 promoter luciferase reporter assay.

Protocol:

-

Cell Culture: Seed HepG2 cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a luciferase reporter plasmid containing the human PCSK9 promoter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 7030B-C5 or a vehicle control (e.g., DMSO).

-

Cell Lysis: Incubate the cells for another 24-48 hours, then wash with PBS and lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control.

Western Blot for PCSK9 and LDLR

This technique is used to determine the protein levels of PCSK9 and LDLR in cell lysates or tissue homogenates.

Protocol:

-

Sample Preparation: Lyse cells or homogenize liver tissue in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically analyze the bands using software like ImageJ and normalize the protein of interest to the loading control.

DiI-LDL Uptake Assay

This assay measures the functional consequence of altered LDLR levels by quantifying the uptake of fluorescently labeled LDL by cells.

Protocol:

-

Cell Plating and Treatment: Seed HepG2 cells on a multi-well plate and treat with 7030B-C5 or vehicle control for 24 hours.

-

LDL Incubation: Wash the cells and incubate with medium containing DiI-labeled LDL (e.g., 5-10 µg/mL) for 4 hours at 37°C.

-

Cell Harvesting: Wash the cells three times with PBS to remove unbound DiI-LDL. Detach the cells using trypsin.

-

Flow Cytometry: Resuspend the cells in a suitable buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of DiI-LDL taken up by the cells.

Mouse Serum PCSK9 ELISA

This enzyme-linked immunosorbent assay is used for the quantitative measurement of PCSK9 concentration in mouse serum.

Protocol:

-

Sample Collection: Collect blood from mice and prepare serum by allowing the blood to clot and then centrifuging to separate the serum.

-

Assay Procedure (using a commercial ELISA kit):

-

Add standards and diluted serum samples to the wells of a microplate pre-coated with an anti-PCSK9 antibody.

-

Incubate to allow PCSK9 to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated anti-PCSK9 detection antibody and incubate.

-

Wash the wells and add streptavidin-HRP.

-

Wash again and add a TMB substrate solution, which will develop a color in proportion to the amount of bound PCSK9.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of PCSK9 in the serum samples.

Oil Red O Staining of Aortic Root

This histological staining method is used to visualize and quantify neutral lipid accumulation in atherosclerotic plaques in the aortic root of mice.

Protocol:

-

Tissue Preparation: Euthanize the mouse and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde). Dissect the heart and embed the upper portion containing the aortic root in OCT compound and freeze.

-

Cryosectioning: Cut serial cryosections (e.g., 10 µm thick) of the aortic root and mount them on glass slides.

-

Staining:

-

Rinse the sections with water and then with 60% isopropanol.

-

Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.

-

Rinse with 60% isopropanol to remove excess stain.

-

Counterstain the nuclei with hematoxylin.

-

Rinse with water and then "blue" the hematoxylin with a weak alkaline solution.

-

-

Mounting: Mount the stained sections with an aqueous mounting medium.

-

Image Analysis: Acquire images of the stained aortic root sections using a microscope. Quantify the area of the Oil Red O-stained plaque relative to the total vessel wall area using image analysis software (e.g., ImageJ).

Conclusion

7030B-C5 is a promising small-molecule inhibitor of PCSK9 transcription with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action, involving the suppression of HNF1α and FoxO-mediated PCSK9 gene expression, offers a novel therapeutic strategy for lowering LDL-C and potentially mitigating the risk of atherosclerosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of 7030B-C5 and similar compounds.

References

7030B-C5: A Novel Small-Molecule PCSK9 Inhibitor for Cardiovascular Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for managing cardiovascular disease. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small-molecule inhibitors remains a critical objective. 7030B-C5 is a promising preclinical small-molecule PCSK9 inhibitor that has shown potential in modulating lipid profiles and mitigating atherosclerosis. This document provides a comprehensive technical overview of 7030B-C5, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of cardiovascular therapeutics.

Introduction to 7030B-C5

7030B-C5 is a novel small-molecule inhibitor of PCSK9, identified through high-throughput screening.[1] It presents a potential oral therapeutic option for cardiovascular diseases by targeting the transcriptional regulation of PCSK9.[1] Preclinical studies have demonstrated its ability to lower plasma cholesterol and triglyceride levels and slow the progression of atherosclerosis.[2]

Mechanism of Action

7030B-C5 functions by down-regulating the expression of PCSK9.[1] This leads to an increase in the total cellular protein of the low-density lipoprotein receptor (LDLR) and enhances its mediated uptake of LDL cholesterol (LDL-C) in hepatocytes.[1] The transcriptional suppression of PCSK9 by 7030B-C5 is believed to be mediated primarily through the transcription factors HNF1α and FoxO3. Furthermore, FoxO1 has been identified as playing a significant role in the integration of hepatic glucose and lipid metabolism mediated by 7030B-C5.

References

Potential Antiviral Applications of 7030B-C5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 7030B-C5, a novel small molecule built on a xanthine scaffold, has recently emerged as a promising starting point for the development of broad-spectrum antiviral therapeutics against coronaviruses. Initially identified through a cellular-level phenotypic screening of lipid-modulating agents, 7030B-C5 has demonstrated inhibitory activity against coronavirus replication. This technical guide provides a comprehensive overview of the current knowledge regarding the potential antiviral applications of 7030B-C5, with a focus on its discovery, mechanism of action, and the subsequent development of more potent derivatives.

Discovery Through Phenotypic Screening

7030B-C5 was identified as a hit compound from a library of lipid-modulating agents in a cellular-level phenotypic screening designed to find inhibitors of coronavirus replication.[1][2] This discovery underscores the intricate link between viral replication and host cell metabolism, suggesting that modulation of cellular lipid pathways could be a viable antiviral strategy.

Experimental Protocols

While the full detailed protocol for the initial screening of 7030B-C5 is not publicly available, a general methodology for such a screen can be outlined.

General Protocol for Cellular-Level Phenotypic Antiviral Screening:

-

Cell Culture: A suitable host cell line permissive to coronavirus infection (e.g., Vero E6, Huh-7, or MRC-5 human lung fibroblasts) is cultured in multi-well plates.

-

Compound Treatment: The cells are treated with compounds from a chemical library, such as the one containing 7030B-C5, at various concentrations.

-

Viral Infection: Following compound treatment, the cells are infected with a specific coronavirus strain (e.g., HCoV-229E, HCoV-OC43, or SARS-CoV-2).

-

Incubation: The infected cells are incubated for a period that allows for multiple cycles of viral replication, typically 48-72 hours.

-

Readout: The extent of viral replication is assessed using various methods:

-

Cytopathic Effect (CPE) Inhibition Assay: Viral infection often leads to morphological changes in the host cells, known as CPE. The ability of a compound to prevent or reduce CPE is a primary indicator of antiviral activity. This can be quantified using microscopy and automated image analysis.

-

Cell Viability Assays: Assays such as those using MTS or crystal violet can be employed to measure the viability of cells, with higher viability in the presence of the virus indicating an antiviral effect.

-

Reporter Gene Assays: Genetically engineered viruses expressing a reporter gene (e.g., luciferase or fluorescent proteins) can be used. A decrease in the reporter signal in the presence of a compound indicates inhibition of viral replication.

-

Immunofluorescence Staining: Staining for viral proteins (e.g., nucleocapsid or spike protein) allows for the direct visualization and quantification of infected cells.

-

-

Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral effect, and the half-maximal cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, are calculated. The selectivity index (SI), the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound.

Antiviral Activity and Quantitative Data

While specific quantitative antiviral data for the parent compound 7030B-C5 is not detailed in the available literature, its identification as a "hit" compound implies it demonstrated notable activity in the initial screening. The focus of published research has been on its more potent derivatives.

Subsequent structure-activity relationship (SAR) studies on the 7030B-C5 xanthine scaffold led to the synthesis of a series of derivatives with improved antiviral potency.[1][2] Modifications at the N-1, C-8, and N-7 positions of the xanthine core were explored.

| Compound | Target Virus(es) | EC50 (nM) | Notes |

| 10e | HCoV-229E | Three-digit nanomolar range | Modification at the N-7 position.[1] |

| 10f | HCoV-229E | Three-digit nanomolar range | Modification at the N-7 position. |

| 10o | HCoV-229E, HCoV-OC43, SARS-CoV-2 (Omicron variants) | Three-digit nanomolar range | Superior potency across various coronavirus strains. |

Mechanism of Action

Further investigations have revealed that the derivative compound 10o acts on the post-entry stages of virus replication . This indicates that its mechanism of action is distinct from that of clinically approved antivirals like nirmatrelvir (a protease inhibitor) and molnupiravir (a nucleoside analogue).

The precise molecular target and signaling pathway of 7030B-C5 and its derivatives in the context of viral replication have not yet been fully elucidated in the available literature. However, given that 7030B-C5 was identified from a library of lipid-modulating agents, it is hypothesized that its antiviral mechanism may involve the hijacking of host cellular metabolism by coronaviruses.

Visualizations

Experimental Workflow: From Discovery to Potent Inhibitor

Caption: A logical workflow diagram illustrating the progression from the initial discovery of 7030B-C5 to the identification of the potent antiviral derivative, 10o.

Hypothesized Mechanism of Action

Caption: A diagram illustrating the hypothesized post-entry mechanism of action for 7030B-C5 and its derivatives, potentially through the modulation of host lipid metabolism.

Conclusion and Future Directions

7030B-C5 represents a significant starting point in the quest for novel, broad-spectrum anticoronaviral agents. While the parent compound itself may have modest activity, the successful optimization to produce potent derivatives like 10o validates the therapeutic potential of the xanthine scaffold. Future research should focus on:

-

Elucidation of the precise molecular target and mechanism of action: Identifying the specific host or viral factor that 7030B-C5 and its derivatives interact with is crucial for further development.

-

In vivo efficacy studies: The promising in vitro activity and favorable pharmacokinetic and safety profiles of derivative 10o warrant further investigation in animal models of coronavirus infection.

-

Exploration of synergistic combinations: The additive effect of 10o with other approved antivirals suggests that combination therapies could be a promising strategy to enhance efficacy and combat drug resistance.

The discovery and initial characterization of 7030B-C5's antiviral potential pave the way for a new class of host-directed therapies that could be vital in the preparedness for future coronavirus outbreaks.

References

The Small Molecule 7030B-C5: A Novel Modulator of Lipid Uptake in HepG2 Cells

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule 7030B-C5 and its significant impact on lipid metabolism, specifically focusing on its effects on HepG2 human hepatoma cells. As a potential therapeutic agent for hypercholesterolemia and related cardiovascular diseases, understanding the mechanism of action of 7030B-C5 is of paramount importance for the scientific and drug development communities.

Executive Summary

7030B-C5 has been identified as a potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) transcription.[1] Its primary mechanism of action involves the downregulation of PCSK9 expression, a key regulator of low-density lipoprotein receptor (LDLR) degradation.[1][2] By inhibiting PCSK9, 7030B-C5 effectively increases the cellular levels of LDLR protein, leading to an enhanced uptake of low-density lipoprotein cholesterol (LDL-C) by hepatic cells.[1][2] This guide will detail the experimental evidence, methodologies, and underlying signaling pathways associated with the activity of 7030B-C5 in HepG2 cells.

Mechanism of Action: The PCSK9-LDLR Axis

PCSK9 is a secreted protein that plays a critical role in cholesterol homeostasis by binding to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL-C, thereby increasing plasma LDL-C levels.

7030B-C5 intervenes at the transcriptional level, suppressing the expression of the PCSK9 gene. This reduction in PCSK9 synthesis and secretion leads to a decrease in LDLR degradation. Consequently, more LDLRs are recycled back to the cell surface, resulting in a greater capacity for LDL-C uptake from the extracellular environment.

Signaling Pathway

The transcriptional regulation of PCSK9 by 7030B-C5 is believed to be mediated through the modulation of key transcription factors, including Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead box O3 (FoxO3). Evidence suggests that 7030B-C5 may influence the activity of these factors, leading to the observed downregulation of PCSK9 transcription.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of 7030B-C5 on key biomarkers in HepG2 cells. The data is compiled from published research findings.

Table 1: Effect of 7030B-C5 on PCSK9 mRNA Levels in HepG2 Cells

| 7030B-C5 Concentration (µM) | PCSK9 mRNA Level (Relative to Vehicle) |

| 0 (Vehicle) | 1.0 |

| 3.125 | ~0.8 |

| 6.25 | ~0.6 |

| 12.5 | ~0.4 |

| 25 | ~0.3 |

| 50 | ~0.2 |

Table 2: Effect of 7030B-C5 on PCSK9 and LDLR Protein Levels in HepG2 Cells

| 7030B-C5 Concentration (µM) | PCSK9 Protein Level (Relative to Vehicle) | LDLR Protein Level (Relative to Vehicle) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 3.125 | Markedly Decreased | Significantly Increased |